3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(hydroxycarbamoyl)propanoicacid
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Overview
Description
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(hydroxycarbamoyl)propanoic acid is a complex organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(hydroxycarbamoyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Hydroxycarbamoyl Group: The hydroxycarbamoyl group is introduced by reacting the protected amino acid with hydroxylamine hydrochloride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(hydroxycarbamoyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(hydroxycarbamoyl)propanoic acid has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicinal Chemistry: It is explored for its potential therapeutic applications, including drug development.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(hydroxycarbamoyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions to occur at other functional sites. The hydroxycarbamoyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methyl-4-pentenoic acid
- 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid
- (S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid
Uniqueness
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(hydroxycarbamoyl)propanoic acid is unique due to the presence of both the Fmoc protecting group and the hydroxycarbamoyl functional group. This combination allows for selective reactions and provides versatility in synthetic and biological applications.
Properties
Molecular Formula |
C19H18N2O6 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(hydroxyamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C19H18N2O6/c22-17(23)9-16(18(24)21-26)20-19(25)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,26H,9-10H2,(H,20,25)(H,21,24)(H,22,23) |
InChI Key |
DDWJZWLFMGWLJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)NO |
Origin of Product |
United States |
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